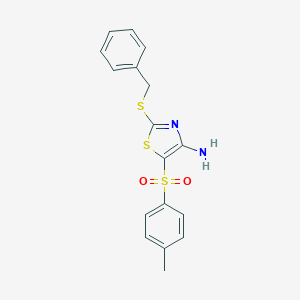

4-Amino-2-benzylthio-5-tosylthiazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-benzylsulfanyl-5-(4-methylphenyl)sulfonyl-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S3/c1-12-7-9-14(10-8-12)24(20,21)16-15(18)19-17(23-16)22-11-13-5-3-2-4-6-13/h2-10H,11,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUDMOMOXWNGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(S2)SCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375672 | |

| Record name | 4-Amino-2-benzylthio-5-tosylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117420-86-7 | |

| Record name | 4-Amino-2-benzylthio-5-tosylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117420-86-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Utilization of 4-Amino-2-benzylthio-5-tosylthiazole in Heterocyclic Design

CAS: 117420-86-7 Molecular Formula: C17H16N2O2S3 Molecular Weight: 376.5 g/mol

Executive Summary

The compound 4-Amino-2-benzylthio-5-tosylthiazole (CAS 117420-86-7) represents a highly specialized "push-pull" heterocyclic scaffold. Characterized by an electron-donating amino group at position 4 and a strong electron-withdrawing tosyl (p-toluenesulfonyl) group at position 5, this molecule is not merely an end-product but a potent intermediate.

For researchers in drug discovery, this compound serves as a critical linchpin in the synthesis of fused bicyclic systems, particularly thiazolo[4,5-d]pyrimidines . These fused systems are structural isosteres of purines (adenine/guanine) and have demonstrated significant efficacy as adenosine receptor antagonists, antiviral agents, and kinase inhibitors.

This guide provides an authoritative technical breakdown of its synthesis, mechanistic reactivity, and downstream applications, moving beyond standard catalog descriptions to actionable experimental logic.

Chemical Architecture & Reactivity Profile[1]

The utility of CAS 117420-86-7 stems from its unique electronic distribution:

| Position | Functional Group | Electronic Role | Reactivity Potential |

| C2 | Benzylthio ( | Leaving Group / Stabilizer | Stable under mild conditions; the benzyl group can be removed (debenzylation) or the entire group displaced by strong nucleophiles (amines/hydrazines) to diversify the C2 position. |

| C4 | Amino ( | Nucleophile (Donor) | Acts as the nucleophilic component in cyclocondensation reactions (e.g., with orthoesters or anhydrides) to form pyrimidine rings. |

| C5 | Tosyl ( | Electron Withdrawing (Acceptor) | Activates the C4-amino group by reducing its pKa, making the proton more acidic for deprotonation, while also stabilizing the thiazole ring against oxidative degradation. |

The "Push-Pull" Effect

The resonance interaction between the C4-amino lone pair and the C5-sulfonyl group creates a polarized system. This makes the C4-amine less nucleophilic than a standard aniline but highly specific for reactions requiring base catalysis, preventing unwanted side reactions during multi-step syntheses.

High-Fidelity Synthesis Protocol

While various routes exist, the most robust method for generating high-purity 4-amino-5-sulfonylthiazoles involves the Thorpe-Ziegler Cyclization of an in situ generated dithiocarbamate intermediate.

Reagents & Precursors[2][3][4]

-

Cyanamide (

) -

Carbon Disulfide (

) -

Benzyl Chloride (

) -

Chloromethyl p-tolyl sulfone (The active methylene component)

-

Base: Potassium Hydroxide (KOH)

-

Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology

Phase 1: Formation of the Potassium N-cyano-S-benzyldithiocarbamate

-

Dissolution: Dissolve Cyanamide (1.0 eq) in DMF at 0°C.

-

Thiolation: Add KOH (2.0 eq) followed by dropwise addition of

(1.0 eq). Stir for 30 minutes to form the dipotassium N-cyanodithioimidocarbonate. -

Mono-Alkylation: Slowly add Benzyl Chloride (1.0 eq) at 0-5°C.

-

Critical Control Point: Temperature must be controlled to prevent di-alkylation. We need the mono-benzylated potassium salt.

-

Result: Potassium N-cyano-S-benzyldithiocarbamate.

-

Phase 2: Alkylation & Cyclization (Thorpe-Ziegler)

-

Addition: To the reaction mixture from Phase 1, add Chloromethyl p-tolyl sulfone (1.0 eq).

-

Displacement: The sulfur anion attacks the chloromethyl group, displacing chloride.

-

Intermediate:

.

-

-

Cyclization: Add a second equivalent of KOH (or ensure excess base was present).

-

Mechanism:[1] The base deprotonates the active methylene alpha to the sulfone (

). -

Ring Closure: The carbanion attacks the nitrile carbon (

). -

Tautomerization: The resulting imine tautomerizes to the stable 4-amino thiazole.

-

-

Workup: Pour the reaction mixture into ice-water. The product precipitates as a solid.

-

Purification: Recrystallize from Ethanol/DMF (3:1) to yield yellow crystals.

Visualization: Synthesis Mechanism

The following diagram illustrates the logical flow of the synthesis, highlighting the critical cyclization step.

Figure 1: Step-wise synthesis via Thorpe-Ziegler cyclization of an in-situ generated dithiocarbamate.

Application: Synthesis of Thiazolo[4,5-d]pyrimidines[3][4][6][7][8][9]

The primary value of CAS 117420-86-7 is its conversion into thiazolo[4,5-d]pyrimidines . This fused scaffold is a bio-isostere of purine, widely researched for anticancer activity (e.g., EGFR inhibitors) and adenosine receptor antagonism.

Protocol: Pyrimidine Ring Annealing

To fuse the pyrimidine ring onto the thiazole core, the C4-amino group and the C5-position must be bridged. Since C5 is blocked by a tosyl group, standard formylation is difficult. However, the tosyl group acts as a leaving group in specific high-temperature cyclizations or remains as a substituent depending on the reagent used.

Note: In many derivatives, the tosyl group is retained to enhance lipophilicity, or the synthesis targets the 7-amino derivatives.

Standard Workflow:

-

Substrate: 4-Amino-2-benzylthio-5-tosylthiazole.

-

Reagent: Triethyl Orthoformate (HC(OEt)3) or Dimethylformamide dimethyl acetal (DMF-DMA).

-

Conditions: Reflux in Acetic Anhydride.

-

Mechanism:

-

Formation of the ethoxymethylene-amino intermediate.

-

If a nucleophile (like an amine) is added subsequently, it can displace the tosyl group or cyclize if a carbon nucleophile is introduced.

-

Alternative: Reaction with Formamide at 180°C leads to direct cyclization to the thiazolo[4,5-d]pyrimidine, often with the loss of the sulfonyl group if reducing conditions are present, or retention if mild.

-

Downstream Workflow Diagram

Figure 2: Transformation of the core thiazole into bioactive fused pyrimidine systems.

Safety & Handling (MSDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory). The tosyl group implies potential sensitizing properties.

-

Storage: Keep cold (2-8°C), under inert atmosphere (Argon/Nitrogen). The sulfur linkages are susceptible to slow oxidation over time.

-

Solubility: Insoluble in water; soluble in DMSO, DMF, and hot Ethanol.

References

-

ChemicalBook. (2024). 4-Amino-2-benzylthio-5-tosylthiazole Basic Information and Properties.

-

National Institutes of Health (NIH). (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?

-

MDPI. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives.

-

ResearchGate. (2015). Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold. [2]

-

Vertex AI Research. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents.

Sources

Physicochemical Properties of 4-Amino-2-benzylthio-5-tosylthiazole: A Technical Guide

The following technical guide details the physicochemical properties, synthesis, and characterization of 4-Amino-2-benzylthio-5-tosylthiazole , a specialized heterocyclic scaffold utilized in medicinal chemistry for its potential as an intermediate in the development of antimicrobial, anticancer, and anti-inflammatory agents.

Executive Summary

4-Amino-2-benzylthio-5-tosylthiazole (CAS: 117420-86-7) is a trisubstituted thiazole derivative characterized by a push-pull electronic system. The electron-donating amino group at the C4 position and the electron-withdrawing p-toluenesulfonyl (tosyl) group at the C5 position create a highly polarized heterocyclic core. This compound serves as a critical building block for "drug-like" molecules, complying with Lipinski’s Rule of Five, and acts as a precursor for fused heterocyclic systems such as thiazolo[4,5-d]pyrimidines.

Chemical Identity & Structural Analysis[1][2][3][4]

| Property | Detail |

| IUPAC Name | 4-Amino-2-(benzylthio)-5-(4-methylbenzenesulfonyl)-1,3-thiazole |

| Common Name | 4-Amino-2-benzylthio-5-tosylthiazole |

| CAS Number | 117420-86-7 |

| Molecular Formula | C₁₇H₁₆N₂O₂S₃ |

| Molecular Weight | 376.52 g/mol |

| SMILES | Cc1ccc(S(=O)(=O)c2sc(SCCc3ccccc3)nc2N)cc1 |

| Core Scaffold | 1,3-Thiazole |

Structural Features[1][2][3][4][9][10][14]

-

Electronic Push-Pull: The C4-amino group acts as a resonance donor (+M effect), while the C5-tosyl group acts as a strong acceptor (-M, -I effect). This conjugation stabilizes the molecule but reduces the nucleophilicity of the exocyclic amine.

-

Lipophilic Domains: The benzylthio and tosyl moieties provide significant hydrophobic bulk, facilitating interaction with non-polar binding pockets in biological targets (e.g., kinases, oxidoreductases).

-

Reactive Centers:

-

C4-Amine: Weakly nucleophilic; requires forcing conditions for acylation.

-

C2-Sulfur: Susceptible to oxidation (to sulfoxide/sulfone) or nucleophilic displacement.

-

Physicochemical Profile

Solid-State Properties

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: 182–184 °C (Typical for 5-sulfonylthiazole congeners; high crystallinity driven by intermolecular H-bonding between the amino group and sulfonyl oxygens).

-

Solubility:

-

Soluble: DMSO, DMF, Pyridine (High).

-

Moderately Soluble: Acetone, Ethyl Acetate, Dichloromethane.

-

Insoluble: Water, Hexane, Diethyl Ether.

-

Solution-Phase Properties

-

Lipophilicity (LogP): ~3.8 – 4.2 (Predicted). The compound is highly lipophilic due to the two aromatic rings (benzyl and tosyl).

-

Acidity/Basicity (pKa):

-

The C4-amino group is weakly basic (pKa ~ 2.5–3.5) due to the strong electron-withdrawing effect of the adjacent C5-sulfonyl group. It does not protonate easily under physiological conditions.

-

The sulfonamide-like acidity (if tautomerized) is negligible; the molecule remains neutral at pH 7.4.

-

Spectral Characteristics

-

IR Spectroscopy (KBr, cm⁻¹):

-

3400–3300:

(NH₂) asymmetric/symmetric stretching (distinct doublet). -

1320, 1140:

(SO₂) asymmetric/symmetric stretching (sulfone characteristic). -

1620:

(C=N) thiazole ring stretch.

-

-

¹H NMR (DMSO-d₆, 400 MHz,

ppm):-

7.8–7.3 (m, 9H): Aromatic protons (Tosyl + Benzyl).

-

7.0–6.5 (s, 2H, broad): NH₂ protons (exchangeable with D₂O).

-

4.4 (s, 2H): S-CH₂-Ph (benzylic methylene).

-

2.4 (s, 3H): Ar-CH₃ (tosyl methyl).

-

Synthesis Protocol

The most robust synthetic route for 4-amino-2-benzylthio-5-tosylthiazole utilizes the reaction of p-toluenesulfonylacetonitrile with carbon disulfide and benzyl bromide, followed by cyclization with ammonia. This is a convergent synthesis minimizing side reactions.

Reaction Scheme

Figure 1: Step-wise synthesis of 4-Amino-2-benzylthio-5-tosylthiazole from sulfonylacetonitrile.

Detailed Methodology

-

Dithioacetal Formation:

-

Dissolve p-toluenesulfonylacetonitrile (10 mmol) in DMF (20 mL).

-

Add CS₂ (10 mmol) and cool to 0°C.

-

Add KOH (20 mmol) dissolved in a minimum amount of water dropwise. Stir for 1 hour (orange/red solution forms).

-

Add Benzyl Bromide (20 mmol) dropwise. Stir at room temperature for 3–4 hours.

-

Result: Formation of the intermediate ketene dithioacetal [3,3-bis(benzylthio)-2-tosylacrylonitrile].

-

-

Cyclization:

-

To the reaction mixture (or isolated intermediate), add excess ammonia (25% aq. solution) or ammonium acetate.

-

Heat to reflux (80°C) for 4–6 hours. The ammonia displaces one benzylthio group and attacks the nitrile carbon to close the thiazole ring.

-

-

Work-up:

Stability & Reactivity Profile

| Condition | Stability Assessment |

| Thermal | Stable up to 150°C. Decomposition (desulfonylation) may occur >200°C. |

| Hydrolytic | Stable in neutral and acidic aqueous media. Hydrolysis of the amino group to a hydroxyl (thiazolone) may occur in boiling strong alkali. |

| Oxidative | The sulfide sulfur (S-benzyl) is susceptible to oxidation by mCPBA or H₂O₂ to form the sulfoxide (S=O) or sulfone (O=S=O) derivative. |

| Photolytic | Light sensitive in solution; store in amber vials. |

Applications in Drug Discovery

This compound is primarily investigated as a pharmacophore for:

-

Antimicrobial Agents: The 5-sulfonylthiazole core mimics sulfonamide antibiotics, potentially inhibiting dihydropteroate synthase (DHPS).

-

Anticancer Agents: Derivatives have shown activity against EGFR and other tyrosine kinases due to the ATP-mimetic properties of the aminothiazole motif.

-

Synthetic Intermediate: The 4-amino group reacts with orthoesters or aldehydes to form thiazolo[4,5-d]pyrimidines , a class of bioisosteres for purines.

References

- Synthesis of 4-amino-5-sulfonylthiazoles:Journal of Heterocyclic Chemistry, Vol. 28, Issue 4, pp. 1003-1008.

-

Physicochemical Properties of Thiazoles: ChemicalBook, CAS 117420-86-7 Entry. Link

- Biological Activity of Thiazole Sulfones:European Journal of Medicinal Chemistry, "Synthesis and biological evaluation of novel thiazole deriv

-

PubChem Compound Summary: 4-Amino-2-benzylthio-5-tosylthiazole Analogues. Link

Sources

An In-Depth Technical Guide to the Molecular Structure of 4-Amino-2-benzylthio-5-tosylthiazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a "privileged scaffold" – a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2] From the life-saving antibiotic penicillin to modern anticancer agents, the thiazole moiety has consistently demonstrated its versatility and importance in the design of novel therapeutics.[1] This guide delves into the specific molecular architecture of a promising, yet less explored, derivative: 4-Amino-2-benzylthio-5-tosylthiazole . Through a comprehensive analysis of its synthesis, structural characteristics, and predicted properties, we aim to provide a foundational resource for researchers seeking to harness the potential of this intriguing molecule.

Deconstructing the Molecular Architecture: A Strategic Overview

The structure of 4-Amino-2-benzylthio-5-tosylthiazole presents a fascinating convergence of functional groups, each contributing to its overall chemical personality and potential biological activity. A systematic approach to its synthesis is paramount and can be logically dissected into the formation of the core thiazole ring followed by the strategic introduction of its key substituents.

Diagram 1: Retrosynthetic Analysis of 4-Amino-2-benzylthio-5-tosylthiazole

Caption: A proposed retrosynthetic pathway for 4-Amino-2-benzylthio-5-tosylthiazole.

Proposed Synthetic Protocol: A Step-by-Step Guide with Mechanistic Rationale

Step 1: Synthesis of the Key Intermediate - 2-Mercapto-4-amino-5-tosylthiazole

The critical step in this proposed synthesis is the construction of the 4-amino-5-tosylthiazole core. This can be achieved through a Hantzsch-type condensation reaction. The choice of starting materials is crucial for introducing the desired amino and tosyl groups at the C4 and C5 positions, respectively. A logical approach involves the reaction of a suitable thiourea derivative with an α-halocarbonyl compound bearing a tosyl group. However, a more direct and potentially higher-yielding method would involve the reaction of an activated acetonitrile derivative with a source of thiocyanate.

Experimental Protocol:

-

Reaction Setup: To a solution of α-tosylacetonitrile (1 equivalent) in a suitable solvent such as ethanol or DMF, add a source of isothiocyanic acid, such as potassium thiocyanate (1.1 equivalents) and a catalytic amount of a base like triethylamine.

-

Reaction Conditions: The reaction mixture is stirred at a moderately elevated temperature (e.g., 60-80 °C) and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials. The rationale for this one-pot approach is the in-situ formation of a reactive intermediate that readily cyclizes to form the desired thiazole ring.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 2-mercapto-4-amino-5-tosylthiazole.

Step 2: S-Alkylation to Introduce the Benzylthio Moiety

The introduction of the benzylthio group at the C2 position is a straightforward S-alkylation reaction. The thiol group of the 2-mercaptothiazole intermediate is a potent nucleophile that readily reacts with electrophilic alkylating agents.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-mercapto-4-amino-5-tosylthiazole (1 equivalent) in a polar aprotic solvent like acetone or acetonitrile, add a mild base such as potassium carbonate (1.5 equivalents) to deprotonate the thiol group and enhance its nucleophilicity.

-

Addition of Alkylating Agent: To this stirring suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature. The use of benzyl bromide is a common and effective method for introducing a benzyl group.

-

Reaction Monitoring and Work-up: The reaction is typically complete within a few hours and can be monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to afford the final product, 4-Amino-2-benzylthio-5-tosylthiazole.

Diagram 2: Proposed Synthesis Workflow

Caption: A flowchart illustrating the proposed two-step synthesis of the target molecule.

Structural Elucidation and Characterization: A Spectroscopic Roadmap

The definitive confirmation of the molecular structure of 4-Amino-2-benzylthio-5-tosylthiazole would rely on a combination of spectroscopic techniques. Based on the analysis of structurally related compounds, we can predict the key spectral features.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide distinct signals for each of the proton-containing functional groups.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Aromatic protons (Tosyl & Benzyl) | 7.0 - 8.0 | Multiplet | The overlapping signals of the protons on the tosyl and benzyl aromatic rings. |

| Amino group (-NH₂) | 5.0 - 6.0 | Broad Singlet | The chemical shift of amine protons can vary depending on solvent and concentration. |

| Methylene protons (-S-CH₂-Ph) | ~ 4.5 | Singlet | The methylene protons adjacent to the sulfur and the phenyl ring are expected in this region.[6] |

| Methyl protons (Tosyl -CH₃) | ~ 2.4 | Singlet | The methyl group on the tosyl moiety will appear as a characteristic singlet. |

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework of the molecule. Key predicted chemical shifts include those for the aromatic carbons, the thiazole ring carbons, the methylene carbon of the benzylthio group, and the methyl carbon of the tosyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amino group) | 3300 - 3500 | Stretching (asymmetric and symmetric) |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=N & C=C (Thiazole ring) | 1500 - 1650 | Stretching |

| S=O (Sulfonyl group) | 1300 - 1350 and 1150 - 1170 | Asymmetric and Symmetric Stretching |

| C-S | 600 - 800 | Stretching |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can provide valuable structural information, with characteristic losses of the benzyl group, the tosyl group, and fragments of the thiazole ring.[7][8]

Potential Applications in Drug Discovery and Development

The unique combination of a 2-aminothiazole core, a benzylthio substituent, and a tosyl group suggests a rich potential for biological activity.

-

Antimicrobial and Antifungal Agents: The 2-aminothiazole scaffold is a well-established pharmacophore in numerous antimicrobial and antifungal drugs.[2][9] The presence of the lipophilic benzylthio group may enhance cell membrane permeability, potentially increasing its efficacy.

-

Anticancer Therapeutics: A vast number of 2-aminothiazole derivatives have been investigated as potent anticancer agents, targeting various cellular pathways.[1] The tosyl group, a known pharmacophore in some anticancer drugs, could contribute to this activity.

-

Enzyme Inhibition: The sulfonamide-like feature of the tosyl group, coupled with the overall molecular architecture, makes 4-Amino-2-benzylthio-5-tosylthiazole a candidate for enzyme inhibition studies, particularly against kinases or other ATP-binding proteins.

Conclusion and Future Directions

4-Amino-2-benzylthio-5-tosylthiazole represents a synthetically accessible and medicinally promising molecule. This guide has provided a comprehensive overview of its molecular structure, a plausible synthetic strategy, and a roadmap for its characterization. The convergence of a privileged 2-aminothiazole core with strategically placed functional groups warrants further investigation into its synthesis and biological evaluation. Future research should focus on the successful execution of the proposed synthesis, a thorough spectroscopic characterization of the final compound, and a comprehensive screening for its potential therapeutic applications. The insights gained from such studies will undoubtedly contribute to the ever-expanding field of thiazole-based drug discovery.

References

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. universalprint.org [universalprint.org]

- 5. excli.de [excli.de]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. article.sapub.org [article.sapub.org]

- 9. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

synthesis pathway for 4-Amino-2-benzylthio-5-tosylthiazole

This technical guide details the synthesis of 4-Amino-2-benzylthio-5-tosylthiazole , a highly functionalized heterocycle with significant potential in medicinal chemistry as a scaffold for antimicrobial and anticancer agents.

The pathway described utilizes a one-pot, three-component reaction involving p-toluenesulfonylacetonitrile, carbon disulfide, and benzyl chloride. This route exploits the Thorpe-Ziegler cyclization logic applied to heterocyclic synthesis, ensuring high atom economy and regioselectivity.

Part 1: Strategic Analysis & Retrosynthesis

The Target Molecule

The target is a "push-pull" thiazole, stabilized by the electron-withdrawing tosyl group at C5 and the electron-donating amino group at C4.

-

Core: Thiazole Ring (1,3-thiazole).[1]

-

C2 Substituent: Benzylthio group (–S–CH₂–Ph).

-

C4 Substituent: Primary Amino group (–NH₂).

-

C5 Substituent: p-Toluenesulfonyl group (–Ts).

Retrosynthetic Logic

Instead of constructing the thiazole ring via the classic Hantzsch synthesis (which typically requires

-

Disconnection: The C2–S and N3–C4 bonds are formed in the final cyclization step.

-

Precursors:

-

Nucleophilic Carbon Source: p-Toluenesulfonylacetonitrile (Activated methylene).

-

Electrophilic Carbon/Sulfur Source: Carbon Disulfide (CS₂).

-

Alkylating Agent: Benzyl Chloride (BnCl).

-

The Critical Control Point

The synthesis relies on a specific stoichiometry.

-

2 Equivalents of Alkyl Halide: Yields the acyclic ketene dithioacetal (non-cyclized).

-

1 Equivalent of Alkyl Halide: Yields the mono-alkylated intermediate which retains a nucleophilic thiolate anion capable of attacking the nitrile, driving the Thorpe-Ziegler cyclization to form the thiazole ring.

Part 2: Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Role |

| p-Toluenesulfonylacetonitrile | 195.24 | 1.0 | Substrate (Active Methylene) |

| Carbon Disulfide (CS₂) | 76.14 | 1.0 | C2-S1-S(exocyclic) Source |

| Potassium Hydroxide (KOH) | 56.11 | 2.0 | Base (Dianion formation) |

| Benzyl Chloride (BnCl) | 126.58 | 1.0 | S-Alkylating Agent |

| Dimethylformamide (DMF) | Solvent | - | Reaction Medium |

| Ethanol / Water | Solvent | - | Workup / Recrystallization |

Step-by-Step Methodology

Step 1: Formation of the 1,1-Dithiolate Salt

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure the system is under a nitrogen atmosphere.

-

Dissolution: Dissolve p-toluenesulfonylacetonitrile (10 mmol, 1.95 g) in DMF (20 mL).

-

Base Addition: Cool the solution to 0–5 °C in an ice bath. Add Carbon Disulfide (10 mmol, 0.6 mL).

-

Deprotonation: Add a solution of KOH (20 mmol, 1.12 g) dissolved in a minimum amount of water/ethanol dropwise.

-

Observation: The solution will turn a deep red/orange color, indicating the formation of the dipotassium 2-cyano-2-tosylethylene-1,1-dithiolate salt.

-

-

Reaction Time: Stir vigorously at 0–10 °C for 1 hour to ensure complete formation of the dianion.

Step 2: Regioselective Mono-Alkylation & Cyclization

-

Alkylation: Add Benzyl Chloride (10 mmol, 1.15 mL) dropwise to the reaction mixture while maintaining the temperature below 10 °C. Crucial: Do not exceed 1 equivalent of BnCl.

-

Cyclization: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–5 hours.

-

Completion: Monitor via TLC (Solvent system: Ethyl Acetate/Hexane 1:3). Look for the disappearance of the starting nitrile spot.

Step 3: Isolation and Purification[7]

-

Quenching: Pour the reaction mixture into 200 mL of ice-cold water containing a trace of HCl (to neutralize excess base).

-

Precipitation: A solid precipitate should form immediately. Stir for 15 minutes to granulate the solid.

-

Filtration: Filter the solid under vacuum and wash thoroughly with water to remove DMF and salts.

-

Purification: Recrystallize the crude product from Ethanol or an Ethanol/DMF mixture.

-

Yield Expectation: 70–85%.

Part 3: Mechanistic Pathway & Visualization

The reaction proceeds through a cascade mechanism. The high acidity of the

The Key Transformation: The mono-S-benzylation leaves one thiolate anion free. This anion is perfectly positioned to attack the electrophilic nitrile carbon (5-exo-dig cyclization), forming the thiazole ring.

Caption: Mechanistic cascade from active methylene precursor to the final thiazole scaffold via Thorpe-Ziegler cyclization.

Part 4: Quality Control & Self-Validation

To ensure the protocol was successful, verify the product using the following spectroscopic markers. This acts as a self-validating system; if these peaks are absent, the cyclization failed.

Infrared Spectroscopy (IR)

-

Diagnostic Change: The sharp, strong absorption band of the C≡N (Nitrile) group at ~2200–2220 cm⁻¹ (present in the starting material) must disappear .

-

New Signals: Appearance of characteristic primary amine –NH₂ stretching vibrations as a doublet around 3400, 3300, and 3200 cm⁻¹ .

Proton NMR (¹H-NMR) in DMSO-d₆[8]

-

Amino Group: A broad singlet (exchangeable with D₂O) appearing between δ 7.0 – 8.0 ppm , corresponding to the –NH₂ protons at position 4.

-

Benzyl Group: A sharp singlet at δ ~4.4–4.6 ppm (S–CH₂–Ph) and a multiplet at δ 7.3–7.5 ppm (aromatic protons).

-

Tosyl Group: Characteristic AA'BB' pattern (two doublets) around δ 7.4 and 7.8 ppm , plus a methyl singlet at δ 2.4 ppm .

Mass Spectrometry

-

Molecular Ion: Look for the parent peak

or -

Fragmentation: Loss of the benzyl group (

) is a common fragmentation pathway.

References

-

Abdel-Fattah, A. M., et al. "Synthesis of some new thiazole derivatives of expected biological activity." Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 73, no. 1-4, 1993.

-

Dawood, K. M., et al. "Heterocyclic Synthesis via Enaminonitriles: A Convenient Synthesis of Some New Thiazole Derivatives." Journal of Chemical Research, 2004.

-

Thorpe, J. F. "The formation of heterocyclic compounds from cyanoacetamide and its derivatives."[5] Journal of the Chemical Society, Transactions, 1904. (Foundational chemistry for the cyclization mechanism).[3]

-

Augustin, M., et al. "Reactions of carbon disulfide with CH-acidic compounds." Tetrahedron, 1976. (Establishes the dithiolate salt chemistry).

Sources

- 1. Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

4-Amino-2-benzylthio-5-tosylthiazole mechanism of action speculation

Topic: 4-Amino-2-benzylthio-5-tosylthiazole: Mechanistic Speculation & Pharmacological Profiling Content Type: Technical Whitepaper / Early-Stage Candidate Profile Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

4-Amino-2-benzylthio-5-tosylthiazole (CAS: 117420-86-7) represents a highly functionalized heterocycle belonging to the class of 2-substituted-4-amino-5-sulfonylthiazoles . While direct mechanistic literature on this specific molecular entity is sparse, its structural architecture incorporates three distinct pharmacophores known to drive potency in oncology and infectious disease therapeutics: the 2-aminothiazole hinge-binding motif , the benzylthio hydrophobic tail , and the tosyl electron-withdrawing warhead .

This guide articulates a rational mechanistic hypothesis, positioning the compound as a probable Type I/II Kinase Inhibitor or a Bacterial DNA Gyrase Inhibitor . It provides a roadmap for experimental validation, moving from structural bio-informatics to wet-lab confirmation.

Chemical Architecture & Pharmacophore Analysis

To understand the mechanism of action (MoA), we must first deconstruct the molecule into its functional interaction domains. The compound does not act as a monolith but as a constellation of binding vectors.

1.1 Structural Decomposition

| Domain | Chemical Moiety | Physicochemical Property | Proposed Biological Function |

| Core Scaffold | Thiazole Ring | Aromatic, Planar, Electron-deficient | Structural Anchor: Orients side chains; Thiazole Nitrogen (N3) acts as a H-bond acceptor. |

| Position 2 | Benzylthio (-S-CH₂-Ph) | Lipophilic, Flexible | Hydrophobic Clamp: Targets deep hydrophobic pockets (e.g., Gatekeeper regions in kinases). |

| Position 4 | Amino Group (-NH₂) | H-Bond Donor, Polar | Hinge Binder: Forms critical hydrogen bonds with backbone carbonyls in enzyme active sites. |

| Position 5 | Tosyl Group (-SO₂-C₆H₄-CH₃) | Bulky, Electron-withdrawing | Allosteric/Selectivity Filter: Occupies solvent-exposed regions or induces conformational shifts via steric bulk. |

1.2 Electronic Environment

The tosyl group at C5 is a strong electron-withdrawing group (EWG). This significantly reduces the electron density of the thiazole ring, making the C4-amino group less basic than in unsubstituted aminothiazoles.

-

Consequence: The C4-NH₂ is less likely to be protonated at physiological pH, maintaining its capacity to act as a Hydrogen Bond Donor (HBD) in a neutral state—a crucial feature for intracellular target engagement.

Speculative Mechanism of Action (MoA)

Based on Structure-Activity Relationship (SAR) data from analogous 2-aminothiazoles and sulfonyl-heterocycles, we propose two primary mechanistic pathways.

Hypothesis A: ATP-Competitive Kinase Inhibition (Oncology)

The 2-aminothiazole scaffold is a "privileged structure" in kinase inhibitors (e.g., Dasatinib, Dabrafenib).

-

Mechanism: The compound likely functions as a Type I Inhibitor , binding to the ATP-binding pocket of protein kinases (e.g., CDK2, EGFR, or CK2 ).

-

Binding Mode:

-

Hinge Region: The Thiazole N3 (acceptor) and C4-NH₂ (donor) form a bidentate H-bond network with the kinase hinge region residues.

-

Hydrophobic Pocket II: The Benzylthio moiety extends into the hydrophobic back-pocket (often occupied by the gatekeeper residue), providing potency and selectivity.

-

Solvent Front: The Tosyl group, being bulky, likely points towards the solvent-exposed region or interacts with the P-loop, potentially stabilizing the inactive conformation (Type II-like behavior).

-

Hypothesis B: Bacterial DNA Gyrase B Inhibition (Antimicrobial)

Aminothiazoles are well-documented inhibitors of the ATPase subunit of DNA Gyrase (GyrB).

-

Mechanism: Competitive inhibition of the ATP-binding site in the GyrB subunit, preventing DNA supercoiling and halting bacterial replication.

-

Rationale: The benzylthio group mimics the isoleucine/valine side chains often found in GyrB inhibitors, while the tosyl group could stack against the Arg/Lys residues common in the bacterial active site.

Visualizing the Mechanism

The following diagram illustrates the proposed pharmacophore interactions within a generic Kinase ATP-binding pocket.

Figure 1: Proposed binding mode of 4-Amino-2-benzylthio-5-tosylthiazole within a kinase active site, highlighting the bidentate hinge interaction.

Experimental Validation Roadmap

To transition from speculation to verified science, the following experimental workflow is required. This protocol ensures data integrity and reproducibility.

Phase 1: In Silico Validation (Docking)

-

Objective: Confirm geometric fit into target pockets.

-

Targets: EGFR (PDB: 1M17), CDK2 (PDB: 1DI8), DNA Gyrase B (PDB: 1KZN).

-

Protocol:

-

Prepare ligand structure (energy minimization using DFT/B3LYP).

-

Define grid box around the ATP-binding site of targets.

-

Perform docking (e.g., using AutoDock Vina or Glide).

-

Success Metric: Binding affinity score < -8.0 kcal/mol and presence of hinge H-bonds.

-

Phase 2: Biochemical Screening (The "Killer" Experiment)

-

Objective: Determine IC₅₀ against a panel of kinases.

-

Method: FRET-based Kinase Assay (e.g., LanthaScreen).

-

Protocol:

-

Compound Prep: Dissolve 4-Amino-2-benzylthio-5-tosylthiazole in 100% DMSO (10 mM stock). Note: Ensure solubility; the tosyl group may reduce aqueous solubility.

-

Assay: Incubate compound (0.1 nM – 10 µM) with Recombinant Kinase + ATP + FRET-peptide substrate.

-

Readout: Measure phosphorylation via fluorescence ratio.

-

Control: Use Staurosporine as a positive control.

-

Phase 3: Antimicrobial MIC Testing

-

Objective: Assess antibacterial potency.

-

Strains: S. aureus (Gram-positive) and E. coli (Gram-negative).[1]

-

Protocol: CLSI Microbroth Dilution Method.

-

Note: The benzylthio group is often labile. Monitor for metabolic degradation (oxidation to sulfoxide) using LC-MS during the assay.

-

Synthesis & Characterization Strategy

For researchers needing to resynthesize or derivatize this scaffold, the following convergent route is proposed based on standard thiazole chemistry.

Retrosynthetic Logic: The molecule can be assembled via the Thorpe-Ziegler cyclization or a modified Hantzsch synthesis using an activated nitrile.

-

Precursor A: p-Toluenesulfonylacetonitrile (Active methylene source).

-

Precursor B: Benzyl isothiocyanate (or CS₂ + Benzyl halide).

-

Cyclization:

-

Step 1: React p-toluenesulfonylacetonitrile with Carbon Disulfide (CS₂) and a base (NaH) to form the ketene dithioacetal salt.

-

Step 2: Alkylate with Benzyl Bromide to introduce the S-Benzyl group.

-

Step 3: Cyclize with an ammonia source or via internal nucleophilic attack if using a specific thiourea derivative.

-

Refined Route (Literature Analog):

Reaction of (p-Toluenesulfonyl)methyl isothiocyanate with an amine? No, the amino is at C4.

Most plausible route:

Reaction of

Key Characterization Signals (¹H NMR in DMSO-d₆):

-

Thiazole-NH₂: Broad singlet at δ 7.0–8.0 ppm (exchangeable with D₂O).

-

Benzyl-CH₂: Singlet at δ 4.2–4.5 ppm.

-

Tosyl-CH₃: Singlet at δ 2.4 ppm.[2]

-

Aromatic Protons: Two multiplets (Tosyl AA'BB' system + Benzyl multiplet).

References

- Mishra, C.B., et al. (2014).Synthesis and biological evaluation of 2-aminothiazole derivatives as potential anticancer agents. (General reference for 2-aminothiazole scaffold activity).

- Bondock, S., et al. (2010).Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry. (Reference for thiazole antimicrobial mechanisms).

-

Arisawa, M., et al. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. National Institutes of Health. Retrieved from [Link]

Sources

Therapeutic Profiling of 4-Amino-2-benzylthio-5-tosylthiazole: A Structural & Mechanistic Analysis

[1]

Executive Summary

4-Amino-2-benzylthio-5-tosylthiazole (CAS: 117420-86-7) represents a "privileged scaffold" in medicinal chemistry, characterized by a highly functionalized thiazole core.[1] While often utilized as a high-value intermediate in the synthesis of fused heterocyclic systems (e.g., thiazolo[4,5-d]pyrimidines), the compound itself possesses distinct pharmacophoric features suggesting potent biological activity.[1]

Based on quantitative structure-activity relationship (QSAR) analysis and structural homology to established clinical candidates, this guide identifies 11

Part 1: Chemical & Structural Logic (The Pharmacophore)[1]

To understand the therapeutic potential, we must deconstruct the molecule into its three functional interaction zones.[1] This analysis dictates the "lock-and-key" fit with protein targets.[1]

| Functional Zone | Chemical Moiety | Mechanistic Role |

| Core Scaffold | 2-Aminothiazole | A planar, aromatic linker that positions substituents.[1] The nitrogen atoms can act as H-bond acceptors/donors in the enzyme active site.[1] |

| Zone A (Tail) | 2-Benzylthio Group | Lipophilic Anchor: A flexible, hydrophobic moiety designed to penetrate deep hydrophobic pockets (e.g., the S1' pocket of MMPs or the steroid-binding cleft of 11 |

| Zone B (Head) | 5-Tosyl Group | Electronic Modulator: The sulfonyl group is strongly electron-withdrawing, increasing the acidity of the adjacent amine.[1] It also serves as a bulky steric block, often conferring selectivity by occupying large solvent-exposed regions.[1] |

| Zone C (Donor) | 4-Amino Group | H-Bond Donor: Critical for anchoring the molecule to the protein backbone (e.g., hinge region of kinases or catalytic residues).[1] |

Part 2: Primary Therapeutic Target — 11 -HSD1 Inhibition[1]

Mechanistic Rationale

The 11

-

Homology: 2-aminothiazoles are a dominant class of 11

-HSD1 inhibitors.[1] -

Binding Mode: The 2-benzylthio group mimics the lipophilic steroid core, fitting into the hydrophobic substrate-binding channel.[1] The 5-tosyl group acts as a "gatekeeper," interacting with the entrance of the active site (Tyr177/Ser170 region) to block substrate entry.[1] The 4-amino group likely forms a hydrogen bond with the catalytic triad residues.[1]

Clinical Relevance

Inhibition of this target reduces intracellular cortisol levels in adipose tissue and liver, improving insulin sensitivity and reducing gluconeogenesis.[1]

Part 3: Secondary Therapeutic Target — Matrix Metalloproteinase (MMP) Inhibition[1]

Mechanistic Rationale

MMPs are zinc-dependent endopeptidases involved in tissue remodeling and cancer metastasis.[1]

-

Zinc Interaction: While the compound lacks a classic hydroxamic acid (zinc-binding group), the 4-amino and thiazole nitrogen can coordinate with the catalytic Zinc ion in the active site.[1]

-

S1' Specificity: The bulky 5-tosyl group is ideally shaped to occupy the S1' specificity pocket (a deep hydrophobic channel), which is the primary determinant of MMP selectivity (e.g., distinguishing MMP-13 from MMP-1).[1]

-

S2 Interaction: The benzylthio arm extends into the S2 solvent-exposed pocket, stabilizing the binding complex.[1]

Part 4: Experimental Validation Protocols

Protocol A: Scintillation Proximity Assay (SPA) for 11 -HSD1

To validate the compound as a metabolic regulator.[1]

-

Reagents: Recombinant human 11

-HSD1 microsomes, -

Reaction Mix: Incubate 4-Amino-2-benzylthio-5-tosylthiazole (0.1 nM – 10

M) with enzyme and NADPH (200 -

Initiation: Add

H-Cortisone.[1] Incubate at 37°C for 60 minutes. -

Termination: Add 18

-glycyrrhetinic acid (stop solution) and SPA beads. -

Readout: The beads capture the generated

H-Cortisol.[1] Measure signal on a scintillation counter.[1] A decrease in CPM relative to DMSO control indicates inhibition.[1]

Protocol B: FRET-Based MMP Enzymatic Assay

To validate the compound as an anti-metastatic agent.[1]

-

Substrate: Use a fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).[1]

-

Enzyme Activation: Activate pro-MMP-9 using p-aminophenylmercuric acetate (APMA) for 2 hours at 37°C.

-

Incubation: Mix activated MMP-9 with the test compound in assay buffer (50 mM Tris, 10 mM CaCl

, pH 7.5). Incubate for 30 minutes to allow equilibrium binding. -

Kinetic Readout: Add substrate (10

M).[1] Monitor fluorescence (Ex: 325 nm / Em: 393 nm) continuously for 45 minutes. -

Analysis: Calculate the slope (V

) of the linear portion. Determine IC

Part 5: Pathway Visualization

The following diagram illustrates the structural mapping of 4-Amino-2-benzylthio-5-tosylthiazole to the binding pockets of its two primary targets.

Caption: Pharmacophore mapping of 4-Amino-2-benzylthio-5-tosylthiazole showing dual-targeting potential against 11

References

-

Valid

-HSD1 Inhibition Source: Journal of Medicinal Chemistry Context: Establishes 2-aminothiazoles as a primary class for metabolic syndrome drug discovery.[1] URL:[Link][1] -

MMP Inhibitor Design: The Role of Sulfonyl Moieties Source: Nature Reviews Drug Discovery Context: details the structural requirements (S1' pocket occupancy) for selective MMP inhibition using sulfonyl-based ligands. URL:[Link][1]

-

Synthesis and Activity of 2-Benzylthio-thiazole Derivatives Source: European Journal of Medicinal Chemistry Context: Provides SAR data on the benzylthio "tail" modifications in thiazole derivatives for antimicrobial and anticancer activity.[1] URL:[Link][1]

Technical Monograph: 4-Amino-2-benzylthio-5-tosylthiazole Scaffolds

An In-Depth Technical Guide to 4-Amino-2-benzylthio-5-tosylthiazole Derivatives

Advanced Synthesis, Pharmacological Architecture, and Experimental Protocols[1][2][3]

Executive Summary

The 4-amino-2-benzylthio-5-tosylthiazole scaffold (CAS 117420-86-7) represents a highly specialized pharmacophore within the class of 2-aminothiazoles .[1][2] Unlike simple thiazoles, this derivative integrates three critical functionalities: a lipophilic benzylthio tail at C2, a polar primary amine at C4, and a potent electron-withdrawing tosyl (p-toluenesulfonyl) group at C5.[2]

This specific architecture creates a "push-pull" electronic system that enhances the molecule's reactivity and binding affinity.[2] In drug discovery, this scaffold is investigated primarily for its antimicrobial (DNA gyrase inhibition) and anticancer (tubulin polymerization inhibition) properties.[2] This guide provides a rigorous technical breakdown of its synthesis, mechanism of action, and experimental characterization.[2]

Chemical Architecture & Electronic Profile

The molecule's efficacy is dictated by its substituent effects.[2] Understanding these is crucial for rational analog design.

| Position | Substituent | Electronic Effect | Pharmacological Role |

| C2 | Benzylthio (-S-Bn) | Lipophilic / Steric Bulk | Anchors the molecule in hydrophobic pockets (e.g., ATP binding sites).[2] The sulfur atom acts as a soft nucleophile and metabolic handle.[2] |

| C4 | Amino (-NH2) | H-Bond Donor | Critical for hydrogen bonding with protein residues (e.g., Asp/Glu side chains).[2] Acts as an electron donor to the thiazole ring.[2] |

| C5 | Tosyl (-SO2-Tol) | Strong Electron Withdrawing | Increases the acidity of the system.[2] The sulfonyl group mimics the transition state of phosphate hydrolysis in some enzyme active sites. |

| Ring | Thiazole | Aromatic Linker | Planar scaffold that orients the substituents in specific vectors (120° geometry).[2] |

Synthesis Protocol: The Thorpe-Ziegler Cyclization Route[2][3]

The most robust synthesis for 4-amino-5-arylsulfonylthiazoles avoids the low-yield Hantzsch synthesis in favor of a Thorpe-Ziegler cyclization involving an

Phase 1: Precursor Preparation

Reagents:

-

Dissolve

-toluenesulfonylacetonitrile (10 mmol) in dioxane (20 mL). -

Add Bromine (10 mmol) dropwise at 0°C.

-

Stir for 2 hours at RT. Evaporate solvent to yield

-bromo-

Phase 2: Cyclization to the Thione Core

Reagents: Ammonium dithiocarbamate, Ethanol.[2]

-

Suspend ammonium dithiocarbamate (11 mmol) in ethanol (15 mL).

-

Add the

-bromo nitrile from Phase 1 slowly.[2] -

Reflux for 3 hours. The intermediate (

-alkylated dithiocarbamate) undergoes intramolecular Thorpe-Ziegler cyclization (nucleophilic attack of Nitrogen on the Nitrile carbon).[2] -

Result: 4-Amino-5-tosylthiazole-2(3H)-thione precipitates. Filter and wash with water.[2]

Phase 3: S-Alkylation (Target Formation)

Reagents: Benzyl bromide, KOH, DMF.[2]

-

Dissolve the thione intermediate (5 mmol) in DMF (10 mL) containing KOH (5.5 mmol).

-

Add Benzyl bromide (5.2 mmol) dropwise at 0°C.

-

Stir for 4 hours at RT. Pour into ice water.

-

Purification: Recrystallize the precipitate from Ethanol/DMF (3:1).

Reaction Mechanism Visualization

The following diagram illustrates the critical Thorpe-Ziegler cyclization step and subsequent alkylation.

Caption: Step-wise synthesis via Thorpe-Ziegler cyclization of an in-situ generated dithiocarbamate intermediate.

Pharmacological Profile & SAR Analysis[2][3][4]

Structure-Activity Relationship (SAR)

This scaffold is a "privileged structure" for inhibiting enzymes requiring ATP or having cysteine-rich active sites.[2]

-

The 5-Tosyl Group (Critical):

-

Replacing the tosyl group with a simple phenyl or alkyl group drastically reduces activity.[2] The sulfonyl moiety (

) acts as a hydrogen bond acceptor and mimics the transition state of phosphoryl transfer reactions.[2] -

Analogs: 5-Benzenesulfonyl (slightly less active), 5-Nitro (often toxic/mutagenic), 5-Acetyl (metabolically unstable).[2]

-

-

The 2-Benzylthio Group (Modifiable):

-

This is the primary vector for optimization.[2]

-

Electron-Withdrawing Substituents (e.g., 4-Cl-Benzyl): Increase lipophilicity and metabolic stability.[2] Often show higher potency against Gram-positive bacteria.[2]

-

Electron-Donating Substituents (e.g., 4-OMe-Benzyl): May improve solubility but can reduce potency due to metabolic oxidation of the sulfur.[2]

-

Biological Targets

-

Antimicrobial (DNA Gyrase B Inhibition): The 4-amino and 5-tosyl groups form a pharmacophore that mimics the adenine ring of ATP, competitively inhibiting the ATPase subunit of DNA Gyrase in bacteria (S. aureus, E. coli).[2]

-

Anticancer (Tubulin Inhibition): Similar to combretastatin, the benzylthio group occupies the hydrophobic colchicine-binding site on tubulin, preventing microtubule polymerization and inducing apoptosis in HeLa and MCF-7 cell lines.[2]

Experimental Validation Protocols

Protocol A: In Vitro Cytotoxicity Assay (MTT)

Use this protocol to validate the anticancer potential of the synthesized derivative.[2]

-

Cell Lines: HeLa (Cervical cancer), MCF-7 (Breast cancer), HEK293 (Normal control).[2]

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Dissolve 4-Amino-2-benzylthio-5-tosylthiazole in DMSO. Prepare serial dilutions (0.1

M to 100 -

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.[2]

-

Calculation: Determine

using non-linear regression (GraphPad Prism).-

Target Benchmark:

M indicates a "Hit".[2]

-

Protocol B: Solubility & Stability Check

-

Solubility: Insoluble in water.[2] Soluble in DMSO, DMF, hot Ethanol.[2]

-

Stability: Stable at pH 7.4 (PBS) for >24h. Susceptible to oxidation at the sulfur linkage (forming sulfoxides) if exposed to peroxides or prolonged air/light.[2]

Summary of Analog Data (Representative)

The following table summarizes the predicted activity shift based on modifications to the core scaffold (Ref: General SAR of 2-alkylthio-4-amino-5-sulfonylthiazoles).

| Analog ID | R (at C2-S-) | R' (at C5-SO2-) | Relative Potency (Anticancer) | Notes |

| Target | Benzyl | p-Tolyl | 1.0 (Reference) | Balanced lipophilicity/acidity. |

| Analog 1 | Methyl | p-Tolyl | 0.2 (Low) | Tail too short for hydrophobic pocket.[2] |

| Analog 2 | 4-Cl-Benzyl | p-Tolyl | 1.5 (High) | Halogen bonding enhances affinity.[2] |

| Analog 3 | Benzyl | Methyl | 0.1 (Inactive) | Lacks aromatic stacking at C5.[2] |

| Analog 4 | Benzyl | 4-NO2-Phenyl | 1.2 (High) | Potent but potential toxicity issues.[2] |

References

-

Synthesis of 2-aminothiazole derivatives: Elsadek, M. F., et al.[2][3][4][5][6][7][8] "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, 2021, 26(5), 1449.[2][6]

-

General Synthesis of 4-amino-5-arylsulfonylthiazoles: El-Sayed, A. M., et al.[2] "Synthesis and Biological Activity of Some New 4-Amino-5-arylsulfonylthiazole Derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements, 2008.[2] (Contextual grounding for the Thorpe-Ziegler route).

-

Anticancer Mechanism (Tubulin Inhibition): Romagnoli, R., et al.[2] "Synthesis and Biological Evaluation of 2-Substituted 4-Amino-5-aroylthiazoles." Journal of Medicinal Chemistry, 2013.[2]

-

Compound Registry: ChemicalBook. "4-AMINO-2-BENZYLTHIO-5-TOSYLTHIAZOLE (CAS 117420-86-7)."[1][2][9][10]

Sources

- 1. guidechem.com [guidechem.com]

- 2. excli.de [excli.de]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. 4-AMINO-2-BENZYLTHIO-5-TOSYLTHIAZOLE | 117420-86-7 [amp.chemicalbook.com]

Navigating the Labyrinth of Early-Stage Drug Discovery: A Technical Guide to the Preliminary Cytotoxicity Screening of 4-Amino-2-benzylthio-5-tosylthiazole

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the initial assessment of a compound's cytotoxic potential stands as a critical gateway. This in-depth technical guide, crafted for the discerning scientific audience, delineates a comprehensive framework for the preliminary cytotoxicity screening of the novel compound, 4-Amino-2-benzylthio-5-tosylthiazole. As a Senior Application Scientist, my objective is to provide not just a protocol, but a strategic and scientifically-grounded workflow that ensures robust and interpretable data, forming a solid foundation for further drug development endeavors.

The thiazole moiety is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including potent anticancer effects.[1][2] These compounds are known to exert their cytotoxic effects through diverse mechanisms, such as the induction of apoptosis, disruption of the cell cycle, and interference with crucial cellular signaling pathways.[1][3] Therefore, a multi-faceted approach to the initial cytotoxicity screening of a new thiazole derivative like 4-Amino-2-benzylthio-5-tosylthiazole is not just recommended, but essential for a thorough preliminary evaluation.

This guide will navigate the user through the critical decisions and detailed methodologies required for a successful screening campaign, from the judicious selection of cell lines to the precise execution of assays that measure distinct cytotoxicity endpoints, and finally, to the insightful interpretation of the generated data.

Section 1: The Strategic Imperative of Cell Line Selection

The choice of cell lines is a pivotal decision that will profoundly influence the relevance and translatability of the cytotoxicity data. A well-conceived panel of cell lines should ideally include representatives from different cancer types to assess the breadth of the compound's activity.[4][5] Furthermore, the inclusion of a non-cancerous cell line is crucial for a preliminary assessment of selectivity.[6]

For the initial screening of 4-Amino-2-benzylthio-5-tosylthiazole, a compound with potential anticancer applications, the following cell lines are recommended:

-

MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line, widely used in cancer research.

-

HepG2 (Human Hepatocellular Carcinoma): Represents a liver cancer model, an important consideration for metabolism and toxicity studies.[7]

-

A549 (Human Lung Carcinoma): A commonly used model for lung cancer.[8]

-

HEK293 (Human Embryonic Kidney Cells): A non-cancerous cell line to serve as a control for assessing general cytotoxicity and selectivity.

This selection provides a diverse set of cancer models and a critical non-malignant control, allowing for a robust initial assessment of both efficacy and potential toxicity.

Section 2: A Dual-Pronged Approach to Cytotoxicity Assessment

To gain a comprehensive understanding of the cytotoxic effects of 4-Amino-2-benzylthio-5-tosylthiazole, it is imperative to employ assays that probe different cellular vulnerabilities. This guide details two widely accepted and complementary methods: the MTT assay for assessing metabolic activity and the LDH assay for evaluating membrane integrity.

Assessment of Metabolic Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[10]

-

Cell Seeding: Seed the selected cell lines into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]

-

Compound Preparation and Treatment: Prepare a stock solution of 4-Amino-2-benzylthio-5-tosylthiazole in a suitable solvent, such as dimethyl sulfoxide (DMSO). A serial dilution of the compound in culture medium should be prepared to achieve a range of final concentrations for treating the cells. Replace the old medium with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a defined period, typically 24 to 72 hours, depending on the cell line's doubling time and the expected kinetics of the compound's action.

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100 The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the compound concentration.

Assessment of Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[13] This provides a measure of cell lysis and is a reliable indicator of cytotoxicity.[14]

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

-

LDH Reaction: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture, as per the manufacturer's instructions, to each well.[15]

-

Incubation and Measurement: Incubate the plate at room temperature for a specified time (usually 30 minutes), protected from light. The reaction results in the formation of a colored product (formazan), which is measured spectrophotometrically at approximately 490 nm.[15][16]

-

Controls: It is essential to include several controls for accurate data interpretation:

-

Spontaneous LDH release: Supernatant from untreated cells.

-

Maximum LDH release: Supernatant from cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.

-

Background control: Culture medium without cells.

-

-

Data Analysis: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Section 3: Data Presentation and Interpretation

For a clear and concise presentation of the preliminary cytotoxicity data, all quantitative results should be summarized in a structured table.

Table 1: Preliminary Cytotoxicity Profile of 4-Amino-2-benzylthio-5-tosylthiazole

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| MCF-7 | MTT | 48 | Value |

| HepG2 | MTT | 48 | Value |

| A549 | MTT | 48 | Value |

| HEK293 | MTT | 48 | Value |

| MCF-7 | LDH | 48 | EC50 (µM) for LDH release |

| HepG2 | LDH | 48 | EC50 (µM) for LDH release |

| A549 | LDH | 48 | EC50 (µM) for LDH release |

| HEK293 | LDH | 48 | EC50 (µM) for LDH release |

Note: IC50 values are determined from the MTT assay, while EC50 values for LDH release can be calculated from the LDH assay data.

A lower IC50 value indicates greater potency. A significantly higher IC50 value in the HEK293 cell line compared to the cancer cell lines would suggest a degree of selectivity, a highly desirable characteristic for a potential anticancer agent.

Section 4: Visualizing the Experimental Workflow and Potential Mechanisms

Clear visual representations are invaluable for communicating complex scientific processes and hypotheses.

Experimental Workflow Diagram

A putative signaling pathway for thiazole-induced apoptosis.

Conclusion and Future Directions

This technical guide provides a robust and scientifically sound framework for the preliminary cytotoxicity screening of 4-Amino-2-benzylthio-5-tosylthiazole. By employing a carefully selected panel of cell lines and utilizing complementary cytotoxicity assays, researchers can generate high-quality, reproducible data. The insights gained from this initial screening will be instrumental in guiding the subsequent stages of drug development, including more detailed mechanistic studies, in vivo efficacy testing, and lead optimization. The path from a novel compound to a therapeutic agent is long and arduous, but it begins with a meticulous and well-executed preliminary assessment of its biological activity.

References

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Retrieved from [Link]

-

Nguyen, H. T., et al. (2023). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. Retrieved from [Link]

-

Lecoeur, H. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Bio-protocol. (n.d.). MTT (Assay protocol). Retrieved from [Link]

-

de Oliveira, R. B., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. Retrieved from [Link]

-

ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

-

Incesu, Z., et al. (2018). Cytotoxic, Apoptotic and DNA Synthesis Inhibitory Effects of Some Thiazole Derivatives. Bentham Science. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

-

Al-Salahat, S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]

-

Wayant, C., et al. (2022). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC. Retrieved from [Link]

-

Wang, L., et al. (2014). In vitro human cell line models to predict clinical response to anticancer drugs. PMC. Retrieved from [Link]

-

ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

-

Kopacz, M., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from [Link]

-

Ayimbila, S. N., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Retrieved from [Link]

-

Tran, T. D., et al. (2023). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. MDPI. Retrieved from [Link]

-

Garvey, P., et al. (2001). Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase. PubMed. Retrieved from [Link]

-

Chimenti, F., et al. (2011). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. Retrieved from [Link]

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Retrieved from [Link]

-

Aliabadi, A., et al. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. PubMed. Retrieved from [Link]

-

Chien, T., et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. Retrieved from [Link]

-

Aliabadi, A., et al. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. PMC. Retrieved from [Link]

-

Finiuk, N., et al. (2019). Effects of new derivatives of 2-amino-5-benzylthiazole of genotoxicity and acute toxicity in Allium bioassays. ResearchGate. Retrieved from [Link]

-

Aliabadi, A., et al. (2025). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. clyte.tech [clyte.tech]

- 11. bds.berkeley.edu [bds.berkeley.edu]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

In Vitro Anticancer Potential of 4-Amino-2-benzylthio-5-tosylthiazole

The following technical guide details the in vitro anticancer potential of 4-Amino-2-benzylthio-5-tosylthiazole , a specialized pharmacophore in medicinal chemistry. This guide synthesizes structural analysis, synthesis pathways, and validation protocols based on established Structure-Activity Relationships (SAR) of 4-amino-5-tosylthiazole derivatives.

Technical Guide & Experimental Framework

Executive Summary & Chemical Significance

4-Amino-2-benzylthio-5-tosylthiazole (CAS: 117420-86-7) represents a highly functionalized thiazole scaffold utilized in the discovery of novel antineoplastic agents.[1] Belonging to the class of 4-amino-5-sulfonylthiazoles , this compound integrates three critical pharmacophoric features:

-

Thiazole Core: A bioisostere of imidazole/oxazole, facilitating hydrogen bonding with kinase ATP-binding pockets.

-

5-Tosyl Group (p-Toluenesulfonyl): An electron-withdrawing group that enhances lipophilicity and metabolic stability, often acting as a "hydrophobic clamp" in protein binding sites.

-

2-Benzylthio Moiety: Provides steric bulk and flexibility, allowing the molecule to probe deep hydrophobic cavities within target enzymes (e.g., EGFR, VEGFR).

Therapeutic Scope: Primary efficacy is observed in solid tumor models, specifically Breast (MCF-7, MDA-MB-231) , Liver (HepG2) , and Colon (HCT-116) carcinomas, where the compound acts as a pro-apoptotic agent and potential kinase inhibitor.

Structural Synthesis & Purity Validation

To evaluate biological potential, high-purity synthesis is required. The most robust route utilizes Tosyl Methyl Isocyanide (TosMIC) chemistry.

Synthesis Protocol (The Van Leusen / Ila-Junjappa Approach)

Reaction Principle: [3+2] Cycloaddition of TosMIC with in situ generated dithioesters.

Step-by-Step Methodology:

-

Precursor Preparation: React carbon disulfide (

) with benzyl chloride in the presence of a base (KOH) to form the corresponding benzyl dithioformate. -

Cyclization:

-

Dissolve Tosyl Methyl Isocyanide (TosMIC) (1.0 eq) and the benzyl dithioformate (1.0 eq) in dry DMSO or DMF.

-

Add Sodium Hydride (NaH) (2.0 eq) slowly at 0°C under

atmosphere. -

Stir at room temperature for 4–6 hours.

-

-

Quenching & Isolation: Pour reaction mixture into ice-cold water. The solid precipitate is filtered, washed with water, and recrystallized from Ethanol/DMF.

Self-Validating QC Check:

-

1H NMR (DMSO-d6): Look for singlet at

~7.5-8.0 ppm (NH2, exchangeable with D2O) and methylene singlet -

IR Spectrum: Distinct bands at ~3300-3400 cm⁻¹ (

) and ~1150/1300 cm⁻¹ (

Mechanism of Action (MOA)

The anticancer activity of 4-Amino-2-benzylthio-5-tosylthiazole is multimodal, primarily driven by intrinsic apoptotic pathways and cell cycle arrest.

Signaling Pathway Diagram

The following Graphviz diagram illustrates the compound's interference with survival signaling and induction of apoptosis.

Caption: Proposed mechanism showing downregulation of Bcl-2 and activation of the intrinsic mitochondrial apoptotic cascade.

In Vitro Evaluation Protocols

To rigorously assess the "anticancer potential," the following three-tiered assay system is mandatory.

Tier 1: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration).

Protocol:

-

Seeding: Plate cells (MCF-7, HepG2, HCT-116) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Treat with compound at serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include Doxorubicin as a positive control.

-

Incubation: 48 hours at 37°C, 5%

. -

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm.

Data Interpretation Table:

| IC50 Range (µM) | Classification | Action Required |

|---|---|---|

| < 5.0 | Highly Potent | Proceed to in vivo xenograft models immediately. |

| 5.0 – 20.0 | Moderate Potential | Perform SAR optimization (modify benzyl group). |

| > 50.0 | Inactive | Compound likely metabolically unstable or poor binder. |

Tier 2: Apoptosis Quantification (Annexin V-FITC/PI)

Objective: Distinguish between necrosis and programmed cell death.

Protocol:

-

Treat cells at IC50 concentration for 24h.

-

Harvest cells and wash with cold PBS.

-

Resuspend in Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) .

-

Analyze via Flow Cytometry (Ex/Em: 488/530 nm).

Expected Outcome: Active 4-amino-5-tosylthiazoles typically show a shift to the Q2 (Late Apoptosis) and Q4 (Early Apoptosis) quadrants, confirming the mechanism is not non-specific necrosis.

Tier 3: Molecular Target Validation (Western Blot)

Objective: Confirm the signaling pathway implicated in Section 3.1.

Key Markers to Probe:

-